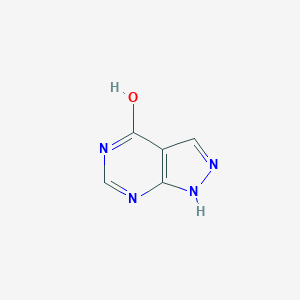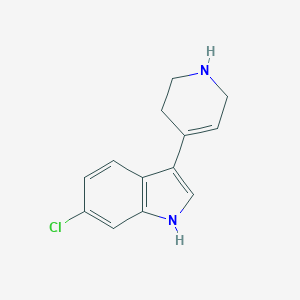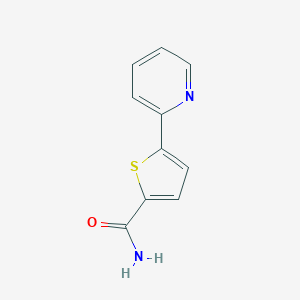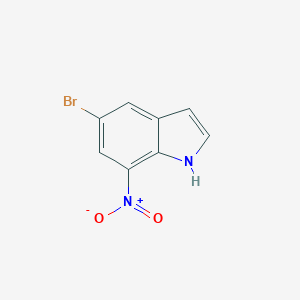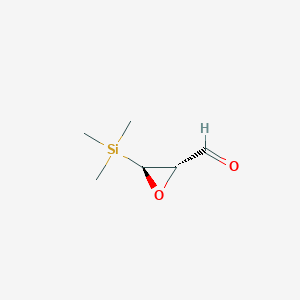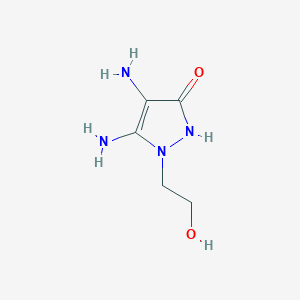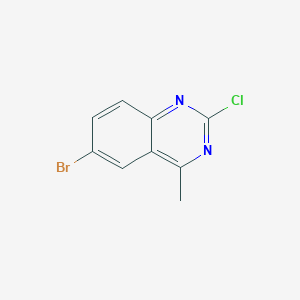
6-Bromo-2-chloro-4-methylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-bromo-2-chloro-4-methylquinazoline involves key steps that include bromination, chlorination, and the introduction of a methyl group onto the quinazoline nucleus. A noteworthy approach involves the condensation between β-keto esters and 4-bromoaniline, followed by cyclization via the Knorr reaction to yield 6-bromoquinolin-2(1H)-one, a closely related compound (N. Wlodarczyk et al., 2011).
Molecular Structure Analysis
The molecular structure of 6-bromo-2-chloro-4-methylquinazoline and related compounds has been elucidated through various analytical techniques. For example, the crystal structure analysis of a novel 6‑bromo‑2‑chloro‑quinazolin-4(3H)-one derivative highlighted its crystallization in the triclinic system, demonstrating the compound's distinct geometrical configuration and intermolecular interactions (O. Ouerghi et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 6-bromo-2-chloro-4-methylquinazoline include nucleophilic substitutions and interactions with various reagents. For instance, reactions with nucleophilic reagents can lead to the formation of derivatives with potential biological activity, as seen in the synthesis of 6-bromo-quinazoline derivatives (R. Kuryazov et al., 2010).
Aplicaciones Científicas De Investigación
Knorr Synthesis and Chemical Characterization
6-Bromo-2-chloro-4-methylquinazoline is synthesized through a process involving condensation and the Knorr reaction, resulting in a three-step preparation with an overall yield of 48% from 4-bromoaniline. This study also explores the cyclization of certain anilides and reveals unexpected steric effects influencing this step, thereby enhancing the understanding of the chemical properties and synthesis of this compound (Wlodarczyk et al., 2011).
Application in Antimicrobial and Antimalarial Agents
Novel derivatives of 6-bromo-2-chloro-4-methylquinazoline have been synthesized, with structures confirmed through spectral data. These compounds have demonstrated antimicrobial activity against various microorganisms and antimalarial activity towards P. falciparum, indicating their potential application in treating infectious diseases (Parthasaradhi et al., 2015).
Biological Activities and Pharmaceutical Applications
Studies have synthesized and characterized various derivatives of 6-bromo-2-chloro-4-methylquinazoline, revealing significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. This implies the potential of these compounds in developing new pharmaceuticals for a range of therapeutic applications (Sahu et al., 2008).
Crystal Structure Analysis for Drug Development
The crystal structure and molecular interactions of a novel derivative of 6-bromo-2-chloro-4-methylquinazoline have been analyzed, providing insights into its potential antibacterial activity and helping in the development of new compounds with enhanced therapeutic efficacy (Ouerghi et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning"1. Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation1.
Direcciones Futuras
Quinazoline derivatives, such as 6-Bromo-2-chloro-4-methylquinazoline, are being explored for their potential therapeutic applications in cancer treatment3. They are particularly promising in the treatment of bladder cancer3.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propiedades
IUPAC Name |
6-bromo-2-chloro-4-methylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-7-4-6(10)2-3-8(7)13-9(11)12-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCVTTGAFBHALI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570751 |
Source


|
| Record name | 6-Bromo-2-chloro-4-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-4-methylquinazoline | |
CAS RN |
175724-46-6 |
Source


|
| Record name | 6-Bromo-2-chloro-4-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61699.png)
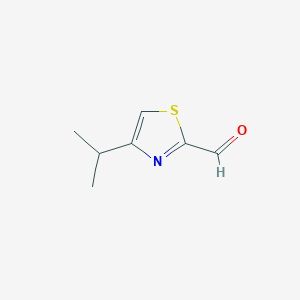
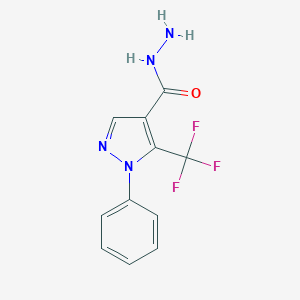
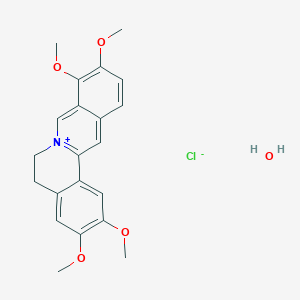
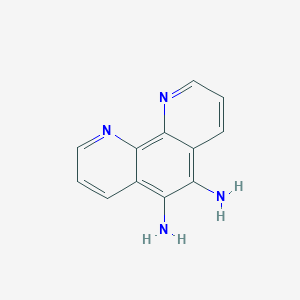
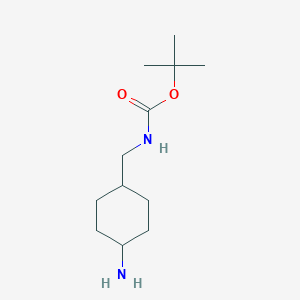

![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)
